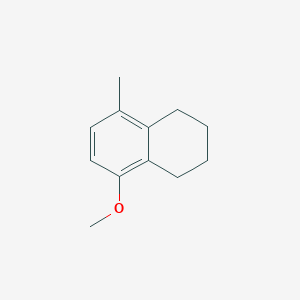

5-Methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene

CAS No.:

Cat. No.: VC15988850

Molecular Formula: C12H16O

Molecular Weight: 176.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16O |

|---|---|

| Molecular Weight | 176.25 g/mol |

| IUPAC Name | 5-methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene |

| Standard InChI | InChI=1S/C12H16O/c1-9-7-8-12(13-2)11-6-4-3-5-10(9)11/h7-8H,3-6H2,1-2H3 |

| Standard InChI Key | ZLMMSWOHDKSSFN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2CCCCC2=C(C=C1)OC |

Introduction

1. Introduction to 5-Methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene

5-Methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene is an organic compound belonging to the class of tetrahydronaphthalenes. These compounds are derivatives of naphthalene, characterized by partial hydrogenation of the aromatic rings. This specific compound features a methoxy group (-OCH₃) at position 5 and a methyl group (-CH₃) at position 8 on the tetrahydronaphthalene backbone.

3. Synthesis

The synthesis of 5-Methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene typically involves:

-

Starting Materials: A methyl-substituted naphthol derivative (e.g., 8-methyl-2-naphthol).

-

Reaction Pathway:

-

Selective hydrogenation of one aromatic ring in the naphthalene structure.

-

Introduction of the methoxy group via methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

-

-

Catalysts: Hydrogenation may require metal catalysts such as palladium or platinum.

5. Applications

While specific uses for this compound are not widely documented, similar tetrahydronaphthalenes are known for:

-

Fragrance Industry: Methoxy-substituted naphthalenes are used as intermediates in synthesizing fragrances due to their pleasant odor profiles.

-

Pharmaceuticals: Potential intermediates for drugs targeting neurological or hormonal pathways.

-

Material Science: Precursors for advanced polymers or coatings.

6. Safety and Handling

As with many organic compounds:

-

Toxicity: Limited data available; handle with standard laboratory precautions.

-

Flammability: Likely flammable; avoid open flames.

-

Storage: Store in a cool, dry place away from oxidizers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume